Lenaldekar
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenaldekar is a quinolinyl hydrazone derived compound known for its selective toxicity against leukemia cells. It was identified through a high-content in vivo screen using genetically engineered zebrafish. This compound specifically targets immature T cells without affecting other cell types, making it a promising candidate for targeted leukemia therapy .
準備方法
Lenaldekar is synthesized through a series of chemical reactions involving quinolinyl hydrazone derivatives. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine to form the hydrazone linkage. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .
化学反応の分析
Lenaldekar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
科学的研究の応用
Lenaldekar has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinolinyl hydrazone derivatives.
Biology: this compound is used to investigate the role of T cells in autoimmune diseases and cancer.
Medicine: The compound has shown promise in treating T-cell acute lymphoblastic leukemia and other hematopoietic malignancies. .
Industry: this compound is used in the development of targeted therapies for leukemia and other cancers. .
作用機序
Lenaldekar exerts its effects by inhibiting the proliferation of T cells. It causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway, leading to cell cycle delay in late mitosis. This inhibition results in the selective apoptosis of leukemia cells. This compound also interacts with the insulin-like growth factor-1 receptor, further contributing to its anti-proliferative effects .
類似化合物との比較
Lenaldekar is unique in its selective toxicity against leukemia cells. Similar compounds include:
Imatinib: Used to treat chronic myelogenous leukemia, but it affects a broader range of cell types.
Dasatinib: Another leukemia treatment that targets multiple kinases, unlike this compound’s specific action on T cells.
Nilotinib: Similar to Imatinib, but with a different spectrum of activity. This compound’s specificity for T cells and its minimal impact on healthy cells make it a unique and valuable compound in leukemia therapy .
特性
分子式 |
C18H14N4 |
---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12- |
InChIキー |
QLMFOQYHZJSYJF-MTJSOVHGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。